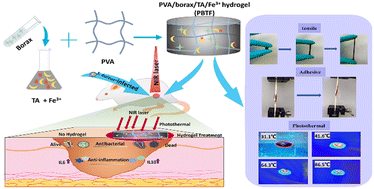A multifunctional hydrogel dressing with high tensile and adhesive strength for infected skin wound healing in joint regions
Journal of Materials Chemistry B Pub Date: 2023-11-04 DOI: 10.1039/D3TB01384G
Abstract
Most hydrogel dressings are designed for skin wounds in flat areas, and few are focused on the joint skin regions which undergo frequent movement. The mismatch of mechanical properties and poor fit between a hydrogel dressing and a wound in joint skin results in hydrogel shedding, bacterial infection and delayed healing. Therefore, it is of great significance to design and prepare a multifunctional hydrogel with high tensile and tissue-adhesive strength as well as other therapeutic effects for the treatment of joint skin wounds. In this work, a multifunctional hydrogel was reasonably prepared by simply mixing polyvinyl alcohol (PVA), borax, tannic acid (TA) and iron(III) chloride in certain proportions, which was further used to treat the skin wounds at the joint of the hind limb. Acting as the physical crosslinkers, borax and TA dynamically bond with PVA and provide the resulting hydrogel with strong tensile, fast shape-adaptive and self-healing properties. The photothermal bacteriostatic activity of the hydrogel is attributed to the formation of a metallic polyphenol network (MPN) between ferric ions and TA. In addition, the hydrogel exhibits high levels of adhesion, hemostatic performance, antioxidant abilities, and biocompatibility, and shows great potential to promote joint skin wound healing.


Recommended Literature
- [1] Inside front cover
- [2] Non-monotonic dependence of water reorientation dynamics on surface hydrophilicity: competing effects of the hydration structure and hydrogen-bond strength
- [3] Front cover
- [4] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [5] Real-time in vivo uric acid biosensor system for biophysical monitoring of birds
- [6] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
- [7] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [8] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [9] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [10] Contents list

Journal Name:Journal of Materials Chemistry B
Research Products
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









